molecular formula C9H9Br2N B14125773 2-(2,2-Dibromoethenyl)-3-methylaniline

2-(2,2-Dibromoethenyl)-3-methylaniline

Cat. No.: B14125773
M. Wt: 290.98 g/mol
InChI Key: DYZVEHTXOGQYOT-UHFFFAOYSA-N
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Description

2-(2,2-Dibromoethenyl)-3-methylaniline is an organic compound characterized by the presence of a dibromoethenyl group attached to a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromoethenyl)-3-methylaniline typically involves the reaction of 3-methylaniline with a dibromoethene derivative. One common method involves the use of carbon tetrabromide and triisopropyl phosphite in dichloromethane as solvents. The reaction is carried out under controlled temperatures, usually between 2-4°C, to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are meticulously controlled to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromoethenyl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,2-Dibromoethenyl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromoethenyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The dibromoethenyl group can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and induce biological effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dibromoethenyl)-3-methylaniline is unique due to its specific combination of a dibromoethenyl group with a methylaniline structure

Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-3-methylaniline

InChI

InChI=1S/C9H9Br2N/c1-6-3-2-4-8(12)7(6)5-9(10)11/h2-5H,12H2,1H3

InChI Key

DYZVEHTXOGQYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)C=C(Br)Br

Origin of Product

United States

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